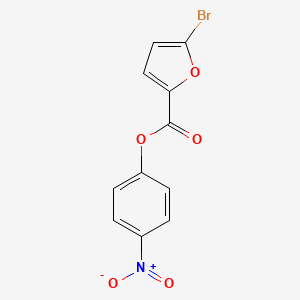

4-Nitrophenyl 5-bromofuran-2-carboxylate

Description

Direct Esterification Approaches

There is no available information to conduct a meaningful discussion on direct esterification methods.

Mechanistic Studies of 5-Bromofuran-2-carboxylic Acid Esterification with 4-Nitrophenol (B140041)

Without experimental or computational studies, any description of the reaction mechanism would be purely speculative and generalized, rather than specific to this reaction.

Evaluation of Novel Esterification Reagents and Reaction Conditions

The scientific literature contains no reports on the evaluation of different reagents or the optimization of reaction conditions (e.g., temperature, solvent, catalyst) for synthesizing 4-Nitrophenyl 5-bromofuran-2-carboxylate.

Indirect Synthetic Pathways via Precursor Modification

No indirect routes, such as modifying a pre-existing ester or another functional group on a precursor molecule to yield the final product, have been described.

Indirect Synthetic Pathways via Precursor Modification

Advanced Synthesis and Functionalization of 5-Bromofuran-2-carboxylic Acid

The furan (B31954) ring, a versatile heterocyclic motif, is a foundational component of the target molecule. nih.gov The synthesis of the 5-bromo-substituted furan-2-carboxylic acid is a critical step that requires precise control over reaction conditions to achieve high yields and regioselectivity.

Regioselective Bromination Strategies for Furan-2-carboxylic Acid Derivatives

The direct bromination of furan-2-carboxylic acid is a common method for introducing a bromine atom onto the furan ring. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions. numberanalytics.com The reaction of 2-furancarboxylic acid with bromine (Br₂) in a solvent like carbon tetrachloride can yield 5-bromofuran-2-carboxylic acid. mdpi.com This reaction is typically stirred at a moderately elevated temperature for an extended period to ensure completion. mdpi.com

A well-established procedure for achieving regioselective bromination at the alpha-position of carboxylic acids is the Hell-Volhard-Zelinskii reaction. libretexts.orglibretexts.org This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orglibretexts.org The mechanism proceeds through the formation of an acid bromide, which more readily enolizes, facilitating the alpha-bromination. libretexts.orgyoutube.com While effective for many carboxylic acids, the direct application to furan-2-carboxylic acid requires careful optimization to prevent side reactions due to the reactivity of the furan ring.

Derivation from Methyl 5-Bromofuran-2-carboxylate: Synthetic Routes and Yield Optimization

An alternative and often more controlled route to 5-bromofuran-2-carboxylic acid involves the synthesis and subsequent hydrolysis of its methyl ester, methyl 5-bromofuran-2-carboxylate. mdpi.com

Synthesis of Methyl 5-bromofuran-2-carboxylate:

This intermediate can be prepared through two primary pathways:

Esterification of 5-bromo-2-furoic acid: 5-bromo-2-furoic acid can be esterified using methanol (B129727) in the presence of a catalyst such as thionyl chloride (SOCl₂). This reaction is typically performed by dissolving the carboxylic acid in methanol and slowly adding thionyl chloride. chemicalbook.com The reaction mixture is then cooled, and the solvent is evaporated to yield the methyl ester, often in high yields. chemicalbook.com

Bromination of Methyl 2-furoate: Alternatively, methyl 2-furoate can be directly brominated. A solution of bromine is carefully added to a solution of methyl furoate at a controlled temperature, often around 50°C, under an inert atmosphere. chemicalbook.com After the reaction, the mixture is worked up by pouring it into cold water and extracting with an organic solvent like ethyl acetate. chemicalbook.com Purification by flash chromatography can provide the desired product in good yields. chemicalbook.com

Hydrolysis to 5-Bromofuran-2-carboxylic Acid:

Once methyl 5-bromofuran-2-carboxylate is obtained, it can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521), in a mixture of water and a co-solvent like methanol, followed by refluxing the mixture. mdpi.com Acidification of the reaction mixture after completion will precipitate the desired 5-bromofuran-2-carboxylic acid.

Preparation and Purification Techniques for 4-Nitrophenol Intermediates

4-Nitrophenol is a crucial reagent for the final esterification step. It is commonly synthesized via the nitration of phenol. wikipedia.org This electrophilic aromatic substitution reaction is typically carried out using dilute nitric acid at room temperature, which results in a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.orgukessays.com

Another method involves the diazotization of 4-nitroaniline (B120555) followed by hydrolysis. stuba.sk 4-nitroaniline is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid to form the diazonium salt. stuba.sk This intermediate is then hydrolyzed by heating in an aqueous acidic solution to yield 4-nitrophenol. stuba.sk

Purification of 4-Nitrophenol:

The separation of the ortho and para isomers is essential. Steam distillation is a highly effective technique for this purpose, as o-nitrophenol is steam-volatile while p-nitrophenol is not. prepchem.comquora.com The crude mixture of nitrophenols is subjected to steam distillation, where the o-nitrophenol distills over with the steam. prepchem.com The non-volatile p-nitrophenol remains in the distillation flask and can be further purified by recrystallization from hot water or dilute acid to yield long, needle-like crystals. prepchem.com Column chromatography is another method that can be employed to separate the isomers. ukessays.com

Multi-Component and One-Pot Reaction Sequences for Furan-Based Esters

Modern synthetic chemistry emphasizes the development of efficient and atom-economical processes. Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in this regard by combining several reaction steps into a single operation, thereby reducing waste and simplifying purification procedures. nih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to the synthesis of related furan structures. For instance, the synthesis of highly functionalized furans can be achieved through one-pot reactions involving the combination of arylglyoxals, acetylacetone, and phenols under basic conditions. nih.gov

Condensation and Cycloaddition Methodologies in Furan-2-carboxylate (B1237412) Synthesis

The synthesis of the furan-2-carboxylate core can be achieved through various condensation and cycloaddition reactions.

Condensation Reactions:

Acid-catalyzed condensation reactions are widely used in furan chemistry. researchgate.netrsc.org For example, the Claisen-Schmidt condensation can be employed to synthesize chalcones containing a furan ring, which can be further modified. jocpr.com While not a direct route to the target molecule, these methods highlight the versatility of condensation reactions in building complex furan derivatives.

Cycloaddition Reactions:

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing cyclic systems. numberanalytics.com Furan itself can act as a diene in [4+2] cycloadditions. numberanalytics.comresearchgate.net More advanced strategies involve higher-order cycloadditions, such as the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with heptafulvenes, to create complex polycyclic structures containing a furanoid core. acs.org These methodologies, while not directly applied to the synthesis of this compound, demonstrate the potential for developing novel and efficient routes to furan-based compounds through cycloaddition strategies.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6BrNO5 |

|---|---|

Molecular Weight |

312.07 g/mol |

IUPAC Name |

(4-nitrophenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C11H6BrNO5/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H |

InChI Key |

HRSWBJYTQLPHAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Physicochemical Properties of 4 Nitrophenyl 5 Bromofuran 2 Carboxylate

The compound 4-Nitrophenyl 5-bromofuran-2-carboxylate possesses a unique combination of functional groups that dictate its physical and chemical characteristics. Its structure consists of a furan (B31954) ring substituted with a bromine atom at the 5-position and a carboxylate ester at the 2-position. This ester is linked to a 4-nitrophenyl group.

| Property | Value |

| Molecular Formula | C₁₁H₆BrNO₅ |

| Molecular Weight | 312.08 g/mol |

| Melting Point | 194°C (with decomposition) |

| Appearance | Solid |

| Solubility | Low in polar solvents |

The data in this table is compiled from available chemical literature. vulcanchem.com

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, making it more electrophilic. vulcanchem.com The bromine atom on the furan ring serves as a potential leaving group in various cross-coupling reactions. vulcanchem.com

Chemical Reactivity and Transformation Studies of 4 Nitrophenyl 5 Bromofuran 2 Carboxylate

Reactivity of the Ester Moiety

The ester linkage in 4-Nitrophenyl 5-bromofuran-2-carboxylate is particularly susceptible to nucleophilic attack. This heightened reactivity is due to the electron-withdrawing nature of the 4-nitrophenyl group, which polarizes the carbonyl carbon, increasing its electrophilicity. Consequently, the 4-nitrophenoxide anion is an excellent leaving group, stabilized by resonance.

Hydrolysis of the ester bond results in the formation of 5-bromofuran-2-carboxylic acid and 4-nitrophenol (B140041). The progress of this reaction, particularly under basic or neutral conditions, can be conveniently monitored using UV-Vis spectrophotometry by tracking the formation of the intensely yellow 4-nitrophenolate (B89219) anion. semanticscholar.org The mechanism of hydrolysis is highly dependent on the pH of the reaction medium. chemrxiv.org

Under acidic conditions, the hydrolysis of 4-nitrophenyl esters typically proceeds via a specific acid-catalyzed pathway. chemrxiv.org The reaction is initiated by the protonation of the carbonyl oxygen atom, which significantly enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-nitrophenol yields the final carboxylic acid product.

The rate of acid-catalyzed hydrolysis is generally first-order with respect to both the ester and the concentration of hydronium ions. chemrxiv.org While specific kinetic and thermodynamic parameters for the acid-catalyzed hydrolysis of this compound are not extensively documented, the expected kinetic behavior can be inferred from studies of analogous compounds.

Base-catalyzed hydrolysis, or saponification, occurs much more rapidly than acid-catalyzed hydrolysis. The mechanism involves a direct bimolecular nucleophilic attack (BAC2) by a hydroxide (B78521) ion on the electrophilic carbonyl carbon. semanticscholar.orgchemrxiv.org This attack forms a tetrahedral intermediate, which then collapses to expel the resonance-stabilized 4-nitrophenoxide leaving group, forming 5-bromofuran-2-carboxylic acid. semanticscholar.org This process is effectively irreversible due to the subsequent acid-base reaction between the carboxylic acid product and the hydroxide ion. In synthetic procedures involving related furan-2-carboxylates, basic hydrolysis is often achieved using sodium hydroxide in a water/methanol (B129727) mixture under reflux. mdpi.com

Table 1: Summary of Hydrolysis Mechanisms and Expected Kinetic Behavior

| Condition | Catalyst | Mechanism | Key Steps | Expected Rate Law |

| Acidic | H₃O⁺ | Specific Acid Catalysis (AAC2) | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Elimination of 4-nitrophenol | Rate = k[Ester][H⁺] |

| Basic | OH⁻ | Bimolecular Nucleophilic Acyl Substitution (BAC2) | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of 4-nitrophenoxide | Rate = k[Ester][OH⁻] |

The activated nature of the 4-nitrophenyl ester makes it an excellent substrate for transesterification reactions. By reacting this compound with various alcohols, new esters can be synthesized under either acidic or basic catalysis. vulcanchem.com The reaction involves the substitution of the 4-nitrophenol moiety with a different alcohol.

The scope of this reaction is generally broad, accommodating a range of primary and secondary alcohols. However, limitations may arise from steric hindrance when using bulky alcohols, which can significantly slow the reaction rate. Another limitation is the potential for competitive hydrolysis if water is present in the reaction mixture.

Table 2: Hypothetical Scope of Transesterification Reactions

| Reactant Alcohol | Product | Potential Conditions |

| Methanol | Methyl 5-bromofuran-2-carboxylate | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) catalyst |

| Ethanol | Ethyl 5-bromofuran-2-carboxylate | Acid or Base catalyst |

| iso-Propanol | iso-Propyl 5-bromofuran-2-carboxylate | Acid or Base catalyst; slower reaction rate expected |

| Benzyl Alcohol | Benzyl 5-bromofuran-2-carboxylate | Acid or Base catalyst |

Analogous to hydrolysis and transesterification, this compound readily reacts with primary and secondary amines to form the corresponding 5-bromofuran-2-carboxamides. Amines are generally more nucleophilic than alcohols or water, and these reactions often proceed rapidly at room temperature without the need for a catalyst. This transformation is a robust method for introducing the 5-bromofuran-2-carbonyl moiety onto nitrogen-containing molecules, providing access to a diverse library of amide derivatives for various applications.

Table 3: Examples of Amidation Reactions

| Reactant Amine | Product |

| Ammonia | 5-Bromofuran-2-carboxamide |

| Aniline | N-Phenyl-5-bromofuran-2-carboxamide |

| Diethylamine | N,N-Diethyl-5-bromofuran-2-carboxamide |

| Glycine methyl ester | Methyl 2-((5-bromofuran-2-carbonyl)amino)acetate |

Reactivity of the Bromo Substituent on the Furan (B31954) Ring

The bromine atom at the 5-position of the furan ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This reactivity allows for significant structural modification and elaboration of the furan core.

One of the most prominent reactions involving this bromo substituent is the Suzuki-Miyaura cross-coupling. In published synthetic routes for related compounds, substrates like methyl 5-bromofuran-2-carboxylate are coupled with various boronic acids in the presence of a palladium catalyst. mdpi.comvulcanchem.com This reaction proceeds under relatively mild conditions and demonstrates that the bromo group can be selectively functionalized even in the presence of the reactive ester moiety, leading to the synthesis of more complex 5-arylfuran derivatives.

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of a 5-Bromofuran-2-carboxylate Substrate

| Component | Example | Function | Reference |

| Substrate | Methyl 5-bromofuran-2-carboxylate | Electrophilic partner | mdpi.com |

| Coupling Partner | (4-Nitrophenyl)boronic acid | Nucleophilic partner | mdpi.com |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | Catalyzes C-C bond formation | mdpi.com |

| Base | Sodium Carbonate (2 M aq. solution) | Activates boronic acid, neutralizes HX | mdpi.com |

| Solvent | 1,4-Dioxane (B91453) | Solubilizes reactants | mdpi.com |

| Conditions | 90 °C, N₂ atmosphere | Provides thermal energy, prevents catalyst oxidation | mdpi.com |

An in-depth examination of the chemical reactivity and transformative potential of this compound reveals a molecule poised for significant structural diversification. This analysis focuses on the distinct reactive sites of the compound: the furan heterocycle, with its susceptible C-5 bromo group, and the phenyl ring, featuring a reducible nitro group. The strategic manipulation of these functional groups through various organic reactions opens extensive possibilities for synthesizing novel derivatives with potential applications in medicinal chemistry and materials science.

Derivatization Strategies Utilizing 4 Nitrophenyl 5 Bromofuran 2 Carboxylate As a Key Synthetic Intermediate

Synthesis of Substituted Furan-2-carboxylic Acids from the Ester

The 4-nitrophenyl ester of 5-bromofuran-2-carboxylic acid serves as a masked carboxylic acid, which can be readily deprotected or transformed. Furthermore, the bromine atom at the 5-position provides a handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

A primary application of this intermediate is the synthesis of 5-aryl-furan-2-carboxylic acids. This transformation is typically achieved in a two-step sequence. The first step involves a Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This powerful reaction pairs the 5-bromofuran derivative with a suitable boronic acid in the presence of a palladium catalyst and a base. For instance, the coupling of a related compound, methyl 5-bromofuran-2-carboxylate, with (4-nitrophenyl)boronic acid using a palladium(II) catalyst and sodium carbonate yields the corresponding 5-(4-nitrophenyl)furan-2-carboxylate intermediate. mdpi.com

Following the successful cross-coupling, the ester group is hydrolyzed to unveil the carboxylic acid. In the case of the 4-nitrophenyl ester, this hydrolysis can be carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and methanol (B129727), followed by acidification to yield the desired 5-aryl-furan-2-carboxylic acid. mdpi.com The 4-nitrophenolate (B89219) is an excellent leaving group, facilitating the hydrolysis. nih.govsemanticscholar.orgchemrxiv.org The general scheme for this transformation is presented below.

Scheme 1: Synthesis of 5-Aryl-furan-2-carboxylic Acids

| Step | Reactants | Reagents and Conditions | Product |

| 1. Suzuki Coupling | 4-Nitrophenyl 5-bromofuran-2-carboxylate, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Base (e.g., Na₂CO₃), Solvent (e.g., 1,4-dioxane), Heat | 4-Nitrophenyl 5-aryl-furan-2-carboxylate |

| 2. Hydrolysis | 4-Nitrophenyl 5-aryl-furan-2-carboxylate | Base (e.g., NaOH), H₂O/MeOH, then Acid (e.g., HCl) | 5-Aryl-furan-2-carboxylic acid |

Preparation of Novel Furan-Based Heterocyclic Systems

The versatility of this compound extends to the synthesis of various furan-based heterocyclic systems. A common strategy involves the conversion of the ester functionality into a reactive intermediate, such as a hydrazide, which can then undergo cyclization reactions to form five-membered aromatic rings containing additional heteroatoms.

A key precursor for many of these syntheses is 5-bromofuran-2-carbohydrazide (B1267981), which can be prepared from the corresponding ester by reaction with hydrazine (B178648) hydrate. This hydrazide serves as a versatile building block for the construction of various heterocyclic rings.

Synthesis of Furan-Fused Thiazole (B1198619) Derivatives

The synthesis of furan-fused thiazole derivatives can be achieved from 5-bromofuran-2-carbohydrazide. One common method involves the condensation of the carbohydrazide (B1668358) with various reagents to construct the thiazole ring. For example, reaction of the carbohydrazide with thioglycolic acid after initial formation of a Schiff base can lead to the formation of a thiazolidinone ring, which is a saturated precursor to thiazole systems. primescholars.com Further modifications and aromatization steps can then yield the desired furan-fused thiazole derivatives. mdpi.com

Synthesis of Furan-Fused Imidazole (B134444) Derivatives

Similarly, furan-fused imidazole derivatives can be accessed from intermediates derived from this compound. nih.gov The synthesis often involves the construction of the imidazole ring onto the furan (B31954) scaffold. For instance, α-haloketones derived from the furan can react with amidines or other nitrogen-containing nucleophiles to form the imidazole ring. The specific substitution pattern on the final imidazole derivative can be controlled by the choice of the starting materials.

Formation of Furan-Containing Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) moiety is a common structural motif in medicinal chemistry, and furan-containing oxadiazoles (B1248032) have been synthesized from furan-2-carboxylic acid derivatives. ijper.orgnih.gov The synthesis typically proceeds through the 5-bromofuran-2-carbohydrazide intermediate. This hydrazide can undergo cyclization with various one-carbon sources to form the oxadiazole ring. researchgate.netnih.gov For example, reaction with carbon disulfide in the presence of a base leads to the formation of a 5-(5-bromofuran-2-yl)-1,3,4-oxadiazole-2-thiol. nih.gov Alternatively, dehydrative cyclization of a diacylhydrazine precursor, which can be formed by acylation of the carbohydrazide, is another common route. nih.gov

Table 1: Synthesis of Furan-Containing 1,3,4-Oxadiazoles

| Starting Material | Reagent for Cyclization | Product |

| 5-Bromofuran-2-carbohydrazide | Carbon Disulfide | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazole-2-thiol |

| N'-Acyl-5-bromofuran-2-carbohydrazide | Dehydrating Agent (e.g., POCl₃) | 2-Substituted-5-(5-bromofuran-2-yl)-1,3,4-oxadiazole |

Construction of Furan-Substituted Triazole Derivatives

The synthesis of furan-substituted triazole derivatives is another important application of intermediates derived from this compound. jocpr.comresearchgate.net The 1,2,4-triazole (B32235) ring system can be constructed from 5-bromofuran-2-carbohydrazide. nih.gov One established method involves the conversion of the carbohydrazide to the corresponding thiosemicarbazide (B42300) by reaction with a thiocyanate (B1210189) salt. Subsequent base-catalyzed cyclization of the thiosemicarbazide affords the 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol. nih.gov The bromine atom on the furan ring remains available for further functionalization, allowing for the synthesis of a wide array of furan-substituted triazole derivatives.

Construction of Complex Molecular Architectures and Scaffolds

Beyond the synthesis of discrete heterocyclic systems, this compound serves as a valuable building block for the construction of more complex molecular architectures and scaffolds. The dual reactivity of the ester and the bromo group allows for sequential or orthogonal functionalization, enabling the assembly of elaborate structures.

For example, the bromine atom can be utilized in various cross-coupling reactions, such as the Suzuki wikipedia.orglibretexts.orgnih.gov, Stille, and Sonogashira couplings, to introduce diverse substituents at the 5-position of the furan ring. The ester group can then be hydrolyzed to the carboxylic acid, which can be further derivatized to form amides, other esters, or participate in other coupling reactions. This step-wise approach provides a high degree of control over the final molecular structure.

The furan ring itself can act as a central scaffold, with functional groups radiating from it. This is particularly relevant in the design of molecules with specific three-dimensional arrangements required for biological activity. The ability to introduce a variety of substituents onto the furan core through the strategic use of the bromo and ester functionalities makes this compound a powerful tool for medicinal chemists and materials scientists in the development of novel compounds with tailored properties.

Annulation Reactions for the Formation of Furan-Fused Polycyclic Systems

The chemical architecture of this compound presents two primary reactive sites for elaboration: the bromine atom at the C5 position of the furan ring and the activated ester at the C2 position. These functional groups are pivotal for its application as a synthetic intermediate in annulation reactions, which are ring-forming reactions used to construct polycyclic systems. Specifically, the C-Br bond provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of side chains that can subsequently undergo intramolecular cyclization to forge new rings fused to the furan core.

A prominent strategy for constructing such fused systems is the intramolecular Heck reaction (IMHR). wikipedia.orgnih.gov This palladium-catalyzed process involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.org In the context of this compound, the C5-bromo group can undergo oxidative addition to a palladium(0) catalyst. If a precursor molecule containing an appropriately positioned alkene is synthesized, a subsequent intramolecular migratory insertion followed by β-hydride elimination would yield a furan-fused carbocycle or heterocycle. The versatility of the IMHR allows for the formation of various ring sizes, typically with high regioselectivity for 5-exo and 6-exo cyclizations. wikipedia.org

Beyond palladium-catalyzed pathways, other intramolecular cyclization methods can be envisioned. Research has shown that 5-halo-substituted furanylamides can undergo cyclization to produce polyfunctionalized oxabicycles. nih.gov For instance, a 5-halofuroyl amide derivative was converted into a complex oxabicycle structure in high yield, demonstrating the utility of the halogen as a key element in the cyclization process. nih.gov Another study detailed an unusual isomerization-cyclization of a 5-nitro-substituted furfuryl amide under microwave conditions to provide a benzo nih.govacs.orgfuro[2,3-c]pyridin-3-one system. nih.gov These examples highlight the potential for the furan ring, when appropriately substituted, to participate in powerful ring-forming transformations.

The following table summarizes representative annulation reactions using furan derivatives that illustrate the potential pathways for creating furan-fused polycyclic systems from intermediates like this compound.

Table 1: Representative Annulation Reactions of Furan Derivatives

| Starting Material | Reaction Type | Catalyst / Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 5-Halo-substituted furoyl amide | Intramolecular Cyclization | Heat/Microwave | Polyfunctional oxabicycle | 82 |

| 5-Nitro-substituted furfuryl amide | Isomerization-Cyclization | Microwave | 1,4-dihydro-2H-benzo nih.govacs.orgfuro[2,3-c]pyridin-3-one | N/A |

| Benzofuran with tethered hydroxyl group | Intramolecular Heck-type Oxyarylation | Pd(0) catalyst, Ag(I) additive | 4b,9b-Dihydrobenzofuro[3,2-b]benzofuran | >95 |

| 2-(Alkylthio)-5-amidofuran with tethered alkene | Intramolecular Diels-Alder Reaction (IMDAF) | Thermolysis | Bicyclic lactam | 60-100 |

Detailed research into the intramolecular cyclization of substituted furans reveals significant findings. In the study of 5-halo-substituted furoyl amides, the presence of the halogen atom was found to facilitate the cyclization, leading to the formation of a polyfunctional oxabicycle at a much faster rate than the unsubstituted equivalent. nih.gov This suggests that the bromine atom on this compound could play a direct role in promoting annulation.

Furthermore, a robust method for the direct arylation and ring closure of benzofurans via a Heck-type oxyarylation mechanism has been reported. nih.gov In this process, a palladium catalyst facilitates the coupling of an aryl iodide to the benzofuran, followed by an intramolecular attack from a nearby hydroxyl group to close the ring, forming a dihydrobenzofuro[3,2-b]benzofuran system. nih.gov This strategy could be adapted by first using the C5-bromo position of the target compound to introduce a side chain via a standard cross-coupling reaction, which is then poised for a subsequent palladium-catalyzed intramolecular annulation.

The intramolecular Diels-Alder reaction of the furan ring (IMDAF) is another powerful tool for constructing fused systems. nih.gov Studies on 2-(methylthio)-5-amidofurans bearing unsaturated tethers have shown that thermolysis induces an intramolecular [4+2] cycloaddition. The resulting oxa-bridged cycloadducts can then rearrange to form stable bicyclic lactams. nih.gov This demonstrates that the furan ring itself can serve as the diene component in annulation reactions, a strategy that could be employed by derivatizing the ester portion of this compound to include a suitable dienophile.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural assignment can be achieved.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 4-nitrophenyl 5-bromofuran-2-carboxylate reveals distinct signals corresponding to the protons of the furan (B31954) and nitrophenyl rings. The aromatic protons of the 4-nitrophenyl group are expected to appear as two distinct doublets due to their ortho and meta positions relative to the nitro group and the ester linkage. The protons on the furan ring will also exhibit characteristic chemical shifts and coupling.

Based on available data for similar compounds, the expected chemical shifts are as follows:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on nitrophenyl ring (ortho to nitro group) | ~8.28 | Doublet | ~8.5 |

| H on nitrophenyl ring (meta to nitro group) | ~7.93 | Doublet | ~8.5 |

| H-3 on furan ring | ~7.28 | Doublet | ~3.7 |

| H-4 on furan ring | ~6.95 | Doublet | ~3.7 |

This data is based on commercially available information and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. While experimental data for this compound is not available, the chemical shifts can be predicted based on the analysis of structurally related compounds such as methyl 5-(4-nitrophenyl)furan-2-carboxylate. mdpi.com The electron-withdrawing nature of the nitro group and the bromine atom, as well as the ester functionality, significantly influences the chemical shifts of the aromatic and furan carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~158-160 |

| C on nitrophenyl ring attached to ester oxygen | ~154-156 |

| C on nitrophenyl ring with nitro group | ~147-149 |

| C-2 on furan ring | ~145-147 |

| C-5 on furan ring | ~135-137 |

| C on nitrophenyl ring (ortho to nitro group) | ~125-127 |

| C on nitrophenyl ring (meta to nitro group) | ~123-125 |

| C-3 on furan ring | ~120-122 |

| C-4 on furan ring | ~110-112 |

Note: These are predicted values based on analogous structures and require experimental verification.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key expected correlations include those between the ortho and meta protons on the nitrophenyl ring and between the H-3 and H-4 protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons of the nitrophenyl and furan rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different parts of the molecule. Key expected correlations would include the correlation from the furan protons to the carbonyl carbon and the correlations from the nitrophenyl protons to the ester-linked carbon and the nitro-substituted carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. The calculated exact mass for the molecular ion of this compound (C₁₁H₆BrNO₅) would confirm its molecular formula. For a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, the calculated mass for the [M+H]⁺ ion is 232.0246, with a found value of 232.0248, demonstrating the accuracy of this technique. mdpi.com

| Property | Value |

| Molecular Formula | C₁₁H₆BrNO₅ |

| Molecular Weight | 312.08 g/mol |

Elucidation of Fragmentation Patterns for Structural Confirmation

The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule, revealing how it breaks apart under electron impact. The analysis of these fragments helps to confirm the structure of the compound. For this compound, key expected fragmentation pathways would include:

Loss of the nitrophenoxy group: Cleavage of the ester bond could lead to the formation of a 5-bromofuroyl cation.

Loss of the 5-bromofuroyl group: This would result in the detection of a nitrophenoxy radical cation.

Decarbonylation: Loss of a molecule of carbon monoxide from the furoyl cation is a common fragmentation pathway for furan carbonyl compounds.

Loss of the nitro group: Fragmentation of the nitrophenyl moiety could involve the loss of NO₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a critical tool for identifying the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The analysis of the IR spectrum reveals characteristic absorption bands that confirm the presence of the key structural moieties of the molecule.

The spectrum is characterized by strong absorptions corresponding to the nitro group (NO₂), the ester carbonyl group (C=O), and the aromatic and furan rings. The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The ester carbonyl stretching vibration is a prominent feature, generally observed in the range of 1720-1740 cm⁻¹. Vibrations associated with the C=C bonds of the phenyl and furan rings, as well as C-O and C-Br stretching, also contribute to the unique IR fingerprint of the compound.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |

| Ester Carbonyl (C=O) | Stretch | 1730 - 1750 |

| Aromatic C=C | Stretch | 1590 - 1610 |

| Furan C=C | Stretch | 1450 - 1500 |

| C-O-C (Ester) | Asymmetric Stretch | 1250 - 1300 |

| C-Br | Stretch | 600 - 700 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Studies on similar structures, such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, reveal that the molecule is largely planar. mdpi.com The dihedral angle between the furan and phenyl rings is a key conformational parameter. In the solid state, intermolecular forces, including stacking interactions and weak hydrogen bonds, dictate the crystal packing. The analysis of crystal structures of related compounds has shown a prevalence of stacking interactions with minor contributions from C-H···O hydrogen bonds. mdpi.com This planarity and the nature of intermolecular interactions are crucial for understanding the molecule's physical properties and its interactions in a biological context.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The molecule contains several chromophores—the nitrophenyl group and the bromofuran ring—which absorb light in the UV-Vis region, leading to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The highly conjugated system, extending across the furan ring, the ester linkage, and the nitrophenyl group, results in intense π → π* transitions at lower wavelengths (higher energy). The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic structure and the position of the absorption maxima. The lone pairs on the oxygen and bromine atoms can give rise to weaker n → π* transitions at longer wavelengths (lower energy). The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values provide a quantitative measure of the electronic properties of the molecule.

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Phenyl, Furan, Nitro Group | 250 - 350 |

| n → π | Carbonyl, Nitro Group | 350 - 450 |

Computational and Theoretical Investigations of 4 Nitrophenyl 5 Bromofuran 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 4-nitrophenyl 5-bromofuran-2-carboxylate, these methods can predict its geometry, electronic landscape, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its electronic properties. Based on studies of analogous compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid and methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the molecule is expected to be largely planar. The dihedral angle between the furan (B31954) and nitrophenyl rings is likely to be small, facilitating electronic delocalization across the molecule.

The structure features a furan ring with a bromine atom at the 5-position and a carboxylate ester group at the 2-position, which connects to the 4-nitrophenyl moiety. The strong electron-withdrawing nature of the nitro group and the ester linkage significantly influences the electronic distribution and bond characteristics throughout the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value | Rationale |

| Dihedral Angle (Furan-Phenyl) | < 10° | Based on the observed planarity in similar crystal structures. |

| C-Br Bond Length | ~1.85 Å | Typical for a bromine atom attached to an sp²-hybridized carbon on an aromatic ring. |

| C=O Bond Length | ~1.20 Å | Characteristic of a carbonyl group in an ester. |

| N-O Bond Lengths (Nitro) | ~1.22 Å | Typical for a nitro group, indicating charge delocalization. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vulcanchem.commdpi.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). vulcanchem.com

For this compound, the HOMO is expected to be distributed over the electron-rich furan ring and the bromine atom. Conversely, the LUMO is likely to be localized on the electron-deficient nitrophenyl ring, a consequence of the powerful electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties (Hypothetical Data)

| Orbital | Predicted Energy (eV) | Localization | Implied Reactivity |

| HOMO | -7.5 | Furan ring, Bromine atom | Susceptible to electrophilic attack. |

| LUMO | -3.5 | Nitrophenyl ring | Prone to nucleophilic attack. |

| HOMO-LUMO Gap | 4.0 | Indicates moderate kinetic stability but potential for reactivity under specific conditions. nih.gov |

Electrostatic Potential Mapping for Charge Distribution Analysis

An electrostatic potential (ESP) map visualizes the charge distribution across a molecule, identifying regions that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, typically colored blue).

For this compound, the ESP map would likely show:

Negative Potential: Concentrated around the oxygen atoms of the nitro and carboxyl groups, making these sites attractive for electrophiles or hydrogen bond donors.

Positive Potential: Located on the hydrogen atoms of the phenyl ring and near the bromine atom, indicating susceptibility to nucleophilic attack. The nitro group significantly enhances the electrophilicity of the phenyl ring. vulcanchem.com

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture, conformational analysis and molecular dynamics (MD) simulations offer insights into the molecule's flexibility and behavior over time, particularly in a solution.

Studies on related furan-based polymers and molecules show that intramolecular hydrogen bonding and chain mobility are key factors in their dynamics. rsc.org For this compound, the primary conformational freedom lies in the rotation around the single bonds of the ester linkage and the bond connecting the two aromatic rings. However, due to the likely planarity, the rotational barrier might be significant.

MD simulations could model the interactions between the molecule and solvent, revealing how it behaves in a biological or chemical environment. Such simulations track the movement of every atom over time, providing a dynamic view of its stability and interactions. stevens.edu

Table 3: Potential Insights from Molecular Dynamics Simulations (Hypothetical)

| Simulation Aspect | Potential Findings |

| Solvation Effects | How water or other solvent molecules arrange around the solute, affecting its solubility and reactivity. |

| Conformational Stability | The persistence of the planar conformation versus flexibility in solution. |

| Intermolecular Interactions | Prediction of how the molecule might interact with biological targets, such as proteins or DNA. sigmaaldrich.com |

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for mapping out the energetic pathways of chemical reactions, including the identification of transition states and intermediates. For this compound, several reactions could be investigated:

Nucleophilic Aromatic Substitution: The bromine atom on the furan ring can act as a leaving group. Computational models could explore the mechanism of its substitution by various nucleophiles.

Ester Hydrolysis: The breakdown of the ester linkage under acidic or basic conditions is a fundamental reaction. DFT calculations could model the reaction pathway, determining the activation energies for each step.

Reduction of the Nitro Group: The transformation of the nitro group into an amine is a common synthetic step. Modeling this multi-step reduction could provide insights into the intermediates and reagents required.

A plausible synthetic route involves the Suzuki-Miyaura coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by esterification. vulcanchem.com Computational modeling could optimize the conditions for such reactions by analyzing the energy profiles of the catalytic cycle.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computed properties with its observed reactivity. mdpi.com To conduct a QSRR study for this compound, a series of derivatives would need to be synthesized and their reactivity measured for a specific reaction (e.g., reaction rate with a nucleophile).

Computational chemistry would then be used to calculate a variety of molecular descriptors for each derivative. These descriptors could include electronic, steric, and thermodynamic properties. By using statistical methods like multilinear regression, a model can be built to predict the reactivity of new, unsynthesized compounds. mdpi.com

Table 4: Potential Descriptors for a QSRR Study of this compound Analogs (Hypothetical)

| Descriptor Type | Specific Descriptors | Potential Correlation |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Atomic Charges on Reactive Sites | Reactivity in polar or electronically-driven reactions. |

| Steric | Molecular Volume, Surface Area, Specific Torsion Angles | Reaction rates influenced by steric hindrance. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy of Reaction | Overall favorability and spontaneity of a reaction. |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Organic Synthesis

4-Nitrophenyl 5-bromofuran-2-carboxylate serves as a key intermediate and starting material in the synthesis of more elaborate chemical structures. The distinct reactivity of its substituent groups can be selectively exploited to build molecular complexity.

The primary role of this compound in organic synthesis is as a precursor for a variety of highly functionalized furan-based molecules. The bromine atom at the 5-position of the furan (B31954) ring is particularly significant, as it provides a reactive site for carbon-carbon bond formation through cross-coupling reactions.

A notable application is its use as a precursor for synthesizing 5-aryl-furan-2-carboxylic acids. vulcanchem.com These compounds have been identified as potent inhibitors of Mycobacterium tuberculosis MbtI, an enzyme crucial for bacterial iron acquisition. vulcanchem.com The synthesis often involves the hydrolysis of the ester to the corresponding carboxylic acid, which is the active form of the molecule. vulcanchem.com The general synthetic strategy highlights the compound's utility, where the bromo-furan core acts as a scaffold for introducing various aryl groups.

The synthesis of related compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, often proceeds through a Suzuki coupling reaction between a boronic acid derivative and a brominated furan ester, like methyl 5-bromofuran-2-carboxylate. mdpi.com This underscores the importance of the C-Br bond on the furan ring as a handle for introducing phenyl groups. The 4-nitrophenyl ester itself can be synthesized through direct carboxylation of 4-nitrophenol (B140041) with 5-bromofuran-2-carbonyl chloride, which is generated from 5-bromo-2-furancarboxylic acid. vulcanchem.comprepchem.com

Currently, there is limited specific information in the available literature detailing the direct application of this compound as a chiral auxiliary in asymmetric synthesis. While furan and proline derivatives are used in various asymmetric reactions, the role of this specific compound has not been extensively documented. nih.govrsc.org

Design and Development of Novel Reagents and Catalysts

The electronic properties of this compound suggest its potential use in the development of new chemical tools. The electron-deficient nature of the nitrophenyl ring system can influence the reactivity of the entire molecule. It has been proposed for use as a ligand in palladium-mediated cross-coupling reactions, although specific examples are not widespread. vulcanchem.com The rationale for this application lies in the ability of the furan and nitro-aromatic systems to coordinate with a metal center, potentially modulating the catalyst's activity and selectivity.

Integration into the Synthesis of Functional Materials and Polymers

Interactive Data Table: Research Applications

| Application Area | Specific Role of this compound | Key Structural Feature Utilized |

| Complex Organic Synthesis | Precursor to 5-aryl-furan-2-carboxylic acids with antimycobacterial activity. vulcanchem.com | Bromine atom for cross-coupling reactions. vulcanchem.com |

| Reagent/Catalyst Development | Potential ligand in palladium-mediated cross-coupling reactions. vulcanchem.com | Furan and nitro-aromatic systems for metal coordination. vulcanchem.com |

| Materials Science | Electron-deficient monomer for synthesizing conductive polymers. vulcanchem.com | Electron-withdrawing nitro group and polymerizable structure. vulcanchem.com |

Emerging Research Directions and Future Perspectives for 4 Nitrophenyl 5 Bromofuran 2 Carboxylate Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 4-nitrophenyl 5-bromofuran-2-carboxylate and its analogs currently relies on established but often suboptimal methods. Future research will likely focus on creating more efficient, cost-effective, and environmentally benign synthetic pathways. Key areas for development include improving upon existing multi-step procedures which may involve the initial synthesis of 5-bromofuran-2-carboxylic acid followed by esterification.

One common approach involves the bromination of 2-furancarboxylic acid to yield 5-bromofuran-2-carboxylic acid mdpi.com. This intermediate can then be converted to the corresponding acyl chloride and reacted with 4-nitrophenol (B140041) to form the final ester. Another route involves a Suzuki-Miyaura cross-coupling reaction to first form a C-C bond at the 5-position, followed by esterification or transesterification mdpi.com.

Future improvements could involve:

Catalyst Innovation: Developing more active and selective palladium catalysts for cross-coupling reactions could improve yields and reduce catalyst loading, thereby minimizing metal contamination in the final product. Research into catalysts based on more abundant and less toxic metals is also a promising avenue.

Green Solvents: Replacing conventional organic solvents like 1,4-dioxane (B91453) with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents would significantly reduce the environmental impact of the synthesis.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Areas for Improvement |

|---|---|---|---|

| Acyl Chloride Route | 5-bromofuran-2-carboxylic acid, Thionyl chloride, 4-nitrophenol | Direct, avoids metal catalysts. | Requires stringent anhydrous conditions; use of hazardous reagents. |

| Suzuki-Miyaura Coupling & Esterification | Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, Pd(PPh₃)₂Cl₂ mdpi.com | Versatile for creating analogs. | Multi-step; potential for metal contamination; moderate yields. |

| Direct Carboxylation/Esterification | 5-bromofuran, organolithium reagent, CO₂, 4-nitrophenol | Potentially shorter route. | Requires cryogenic temperatures and highly reactive intermediates. |

Exploration of Previously Uncharted Reactivity Pathways and Transformations

The unique arrangement of functional groups in this compound—the furan (B31954) ring, the bromine atom, and the nitrophenyl ester—offers a rich landscape for exploring novel chemical reactions. The bromine atom at the C5 position is a prime site for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, vinyl, or alkynyl substituents.

Future research could explore:

Cascade Reactions: Designing cascade reactions that leverage the reactivity of both the bromine and the ester group. For instance, an initial cross-coupling reaction at the C5 position could be followed by an intramolecular cyclization involving the ester moiety to construct complex heterocyclic systems.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to activate the C-Br bond for radical-based transformations, offering alternative and milder conditions compared to traditional metal-catalyzed reactions.

Electrophilic and Nucleophilic Aromatic Substitution: Investigating the influence of the ester and bromo substituents on the reactivity of the furan ring towards further electrophilic substitution. Conversely, the electron-deficient nitrophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack, a feature that can be exploited for the synthesis of amides, hydrazides, and other derivatives nih.gov.

| Functional Group | Potential Reaction Type | Example Transformation |

|---|---|---|

| C5-Bromine | Palladium-catalyzed Cross-Coupling | Suzuki reaction with arylboronic acids to form 5-aryl-furan derivatives nih.gov. |

| Ester Carbonyl | Nucleophilic Acyl Substitution | Aminolysis to form N-substituted furan-2-carboxamides nih.gov. |

| Furan Ring | Electrophilic Substitution | Further functionalization (e.g., nitration, halogenation) at other positions. |

| Nitro Group | Reduction | Reduction to an amino group, enabling further derivatization. |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The transition from traditional batch synthesis to automated and continuous flow processes represents a significant leap forward in chemical manufacturing, offering enhanced safety, reproducibility, and efficiency. The synthesis of nitrated compounds, in particular, can be hazardous in batch processes due to the use of strong acids and the exothermic nature of the reactions.

Future research in this area should focus on:

Flow Nitration: Developing a continuous flow process for the nitration of furan precursors. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, minimizing the formation of byproducts and improving safety by handling only small volumes of reactive intermediates at any given time nih.gov. The in-situ generation of nitrating agents like acetyl nitrate (B79036) in a flow reactor is a particularly promising strategy to avoid the handling and storage of explosive reagents nih.gov.

Automated Multi-step Synthesis: Integrating multiple reaction steps, including cross-coupling, esterification, and purification, into a single, automated flow platform. Such systems, often incorporating in-line purification and analysis, can accelerate the discovery and optimization of new derivatives.

Microreactor Technology: Utilizing microreactors to screen reaction conditions rapidly. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to better reaction control and higher yields, which is ideal for optimizing the synthesis of fine chemicals researchgate.net.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are invaluable tools in this regard.

Future applications for this compound research include:

Process Analytical Technology (PAT): Integrating spectroscopic probes, such as Fourier-Transform Infrared (FT-IR) and Raman spectrometers, directly into reaction vessels or flow reactors. This would enable the continuous monitoring of the concentrations of reactants, intermediates, and products, providing a wealth of data for kinetic modeling and process optimization mdpi.com.

Advanced NMR Techniques: Employing two-dimensional (2D) NMR spectroscopy and other advanced NMR methods to elucidate the structures of complex reaction intermediates and byproducts that may be difficult to isolate numberanalytics.com. For example, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide detailed connectivity information.

Mass Spectrometry: Using real-time mass spectrometry techniques, such as ReactIR-MS, to track the evolution of species in a reaction mixture, providing insights into reaction pathways and potential side reactions.

| Technique | Information Obtained | Relevance to the Target Compound |

|---|---|---|

| 1H & 13C NMR | Provides detailed structural information about the carbon-hydrogen framework mdpi.com. | Confirms the connectivity of the furan, bromo, and nitrophenyl ester moieties. |

| FT-IR Spectroscopy | Identifies characteristic functional groups (e.g., C=O of the ester, C-Br, NO₂). | Useful for monitoring the progress of esterification or substitution reactions. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Confirms the identity and purity of the synthesized compound. |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure nih.gov. | Elucidates bond lengths, bond angles, and intermolecular interactions in the solid state. |

Deepening the Theoretical Understanding of Furan and Aryl Ester Chemistry

Computational chemistry and theoretical modeling offer powerful tools to complement experimental research. By using methods like Density Functional Theory (DFT), researchers can gain deep insights into the electronic structure, stability, and reactivity of molecules.

Future theoretical studies could focus on:

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for the synthesis and subsequent transformations of this compound. This can help explain observed regioselectivity and reactivity patterns and guide the design of more efficient catalysts and reaction conditions. nih.gov

Spectroscopic Prediction: Calculating theoretical spectroscopic data (NMR chemical shifts, IR vibrational frequencies) to aid in the interpretation of experimental spectra. globalresearchonline.net

Analysis of Non-covalent Interactions: Investigating the nature and strength of non-covalent interactions, such as hydrogen bonds and π-stacking, which can influence the compound's crystal packing and interactions with biological targets. researchgate.net Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts nih.gov.

Molecular Property Prediction: Predicting various physicochemical properties, such as electronic properties (e.g., molecular electrostatic potential) and reactivity descriptors, to guide the development of new applications for the compound and its derivatives.

By pursuing these emerging research directions, the scientific community can continue to build upon the foundational knowledge of furan and aryl ester chemistry, paving the way for new discoveries and innovations centered around versatile molecules like this compound.

Q & A

Q. What are the common synthetic routes for 4-Nitrophenyl 5-bromofuran-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cross-coupling reactions. A well-documented method involves a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by ester hydrolysis under basic conditions . Key optimization parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling).

- Solvent choice (e.g., THF or DMF for polar aprotic conditions).

- Temperature control (60–80°C for coupling efficiency).

- Purification methods (e.g., column chromatography or recrystallization). Intermediate characterization relies on H/C NMR and HRMS, while final product purity is assessed via HPLC or melting point analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while C NMR confirms carbonyl (C=O) and nitrophenyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 336.97 for CHBrNO).

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, with data available via CCDC repositories .

Q. How does the bromofuran moiety influence the compound’s reactivity in further functionalization?

The 5-bromo substituent on the furan ring enables nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed reactions (e.g., Buchwald–Hartwig amination). For example, bromine can be replaced with amines or thiols to generate derivatives for biological screening .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for Suzuki coupling steps?

Discrepancies often arise from:

- Catalyst deactivation due to nitro group electron-withdrawing effects, reducing Pd catalyst efficiency.

- Competing side reactions (e.g., homocoupling of boronic acids). Mitigation strategies include:

- Using bulky ligands (e.g., SPhos) to stabilize the Pd center.

- Optimizing stoichiometry (e.g., 1.2:1 boronic acid:aryl halide ratio) .

- Systematic Design of Experiments (DoE) to identify critical factors like temperature and solvent polarity.

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Simulate binding to enzymes (e.g., nitroreductases) using software like AutoDock. The nitrophenyl group may act as an electron-deficient pharmacophore.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in redox environments . Experimental validation via enzymatic assays (e.g., IC measurements) is recommended to confirm computational predictions.

Q. What analytical challenges arise in quantifying degradation products under varying pH conditions?

The compound’s ester group is prone to hydrolysis, especially in alkaline conditions. Challenges include:

Q. How does the compound’s solid-state stability correlate with crystal packing motifs?

X-ray diffraction data reveal π-π stacking between nitrophenyl groups and hydrogen bonding via carboxylate moieties, enhancing thermal stability. Hygroscopicity risks are minimized by hydrophobic furan rings, as observed in analogous structures .

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. cell-free assays?

- Membrane permeability issues : The compound’s logP (~2.5) may limit cellular uptake. Use prodrug strategies (e.g., ester-to-acid conversion in vivo).

- Redox interference : Nitro groups may react with cellular reductases, generating false positives. Validate results using knockout cell lines or ESR spectroscopy .

Methodological Guidelines

- Synthetic Reproducibility : Always pre-dry solvents and reagents (e.g., molecular sieves for THF) to avoid side reactions .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm assignments .

- Contradiction Analysis : Use multivariate analysis to deconvolute factors affecting yield or bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.